molecular formula C11H18Cl2N2O2 B2493637 [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride CAS No. 1803586-36-8

[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride

Cat. No.: B2493637
CAS No.: 1803586-36-8
M. Wt: 281.18
InChI Key: GHQUHKZONMGMGN-UHFFFAOYSA-N
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Description

[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride, also known historically as Safrazine dihydrochloride, is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This hydrazine derivative features a 1,3-benzodioxole moiety, an aromatic system known to enhance electron delocalization, which can influence the compound's overall stability and reactivity . The dihydrochloride salt form improves solubility and handling for experimental use. Researchers explore this compound and its structural analogs as valuable tools in organic synthesis and for their potential biological activity. Compounds within the 1,3-benzodioxole class have been investigated for various therapeutic areas, and related derivatives have demonstrated potent agonist activity on specific biological receptors, highlighting the research value of this chemical scaffold . The core structure is also found in other pharmacologically active molecules, underscoring its utility as a building block in drug discovery . The primary research applications for this compound include its use as a key intermediate in the synthesis of more complex molecules and as a chemical probe for investigating biochemical pathways. It is strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;;/h4-6,8,13H,2-3,7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQUHKZONMGMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then reacted with butan-2-one to form the desired hydrazine derivative. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories with controlled environments. The process involves scaling up the synthetic routes used in research settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Scientific Research Applications

[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease progression .

Comparison with Similar Compounds

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

Key differences :

  • Structure : Incorporates a hydrazinecarboxamide group, an imidazole ring, and a 2-chlorophenyl substituent.
  • Molecular formula : C₂₀H₁₈ClN₅O₂ (MW: 403.85 g/mol).
  • Analysis : Single-crystal X-ray diffraction confirmed the (E)-configuration of the imine functionality .
  • Bioactivity : The imidazole and chlorophenyl groups may enhance binding to cytochrome P450 enzymes or histamine receptors, differing from Safrazine’s simpler hydrazine backbone.
Property Safrazine Hydrochloride Hydrazinecarboxamide Derivative
Molecular Weight 244.72 g/mol 403.85 g/mol
Functional Groups Hydrazine, benzodioxol Hydrazinecarboxamide, imidazole, Cl
Structural Confirmation SHELXL Single-crystal X-ray

(4-Methoxybenzyl)hydrazine Dihydrochloride

Key differences :

  • Structure : Replaces the benzodioxol group with a 4-methoxybenzyl moiety.
  • Molecular formula : C₈H₁₄Cl₂N₂O (MW: 225.11 g/mol).
  • Applications : Used in synthesis of heterocycles or as a reducing agent. The methoxy group increases electron density, altering reactivity compared to Safrazine’s benzodioxol .
  • Solubility : Likely higher in polar solvents due to the methoxy group’s polarity.
Property Safrazine Hydrochloride (4-Methoxybenzyl)hydrazine Dihydrochloride
Aromatic Substituent 1,3-Benzodioxol 4-Methoxybenzyl
Molecular Weight 244.72 g/mol 225.11 g/mol
Potential Use Neuropharmacology Organic synthesis

[4-(2H-1,3-Benzodioxol-5-yl)oxan-4-yl]methanamine

Key differences :

  • Structure : Contains a tetrahydropyran (oxane) ring instead of a butan-2-yl chain.
  • Molecular formula: C₁₃H₁₇NO₃ (MW: 247.28 g/mol).
  • Stability : The oxane ring may improve metabolic stability compared to Safrazine’s linear chain .
  • Bioavailability : The cyclic ether could enhance membrane permeability.
Property Safrazine Hydrochloride Oxan-4-yl Methanamine Derivative
Backbone Structure Butan-2-yl chain Tetrahydropyran ring
Molecular Weight 244.72 g/mol 247.28 g/mol
Pharmacokinetics Linear chain metabolism Enhanced stability via ring structure

Research Findings and Implications

  • Structural Validation : Safrazine and its analogs rely on crystallographic tools (e.g., SHELX, ORTEP) for precise structural determination, ensuring accuracy in structure-activity relationship (SAR) studies .
  • Activity Trends : The benzodioxol group is critical for interactions with serotonin or dopamine receptors, while substituents like imidazole (in 2.1) or methoxy (in 2.2) modulate selectivity and potency.
  • Synthetic Utility : Hydrazine derivatives such as (4-Methoxybenzyl)hydrazine serve as intermediates in heterocycle synthesis, whereas Safrazine’s applications may lean toward bioactive molecule development .

Biological Activity

[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2. Its unique structure, featuring a benzodioxole moiety, has drawn attention for potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC11H18Cl2N2O2
Molecular Weight265.18 g/mol
IUPAC Name4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine dihydrochloride
CAS Number1803586-36-8

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study evaluating various hydrazine derivatives found that certain benzodioxole-containing compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of benzodioxole have demonstrated cytotoxic effects against various cancer cell lines. A recent investigation highlighted that compounds structurally related to this hydrazine derivative exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a potential role in cancer therapy .

Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects of hydrazine derivatives:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer)
  • Results : The compound showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.

Comparative Analysis

When compared to other hydrazine derivatives and benzodioxole compounds, this compound stands out due to its specific structural features that enhance its reactivity and biological activity.

Compound TypeActivity Profile
Benzodioxole DerivativesAntimicrobial, Anticancer
Hydrazine DerivativesCytotoxicity against various cancers
[4-(2H-1,3-Benzodioxol-5-yl)]Promising therapeutic candidate

Future Research Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Animal models to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
  • Structure–Activity Relationship (SAR) : Optimization of the chemical structure to enhance potency and selectivity.

Q & A

Q. What are the optimal synthetic pathways for [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves reacting halogenated benzodioxole precursors with hydrazine derivatives under controlled conditions. Key steps include:

  • Precursor Selection : Use 5-substituted benzodioxole derivatives (e.g., brominated or fluorinated analogs) to enhance reactivity .
  • Reaction Optimization :
    • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
    • Catalysts : Employ mild acids (e.g., HCl) to protonate intermediates and stabilize the hydrazine moiety.
    • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Table 1: Typical Reaction Parameters

ParameterOptimal Range
Temperature60–80°C
Reaction Time6–8 hours
Solvent SystemDMF/H₂O (3:1)
Yield70–85%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify benzodioxole protons (δ 6.7–7.1 ppm) and hydrazine NH₂ signals (δ 2.8–3.2 ppm). Assign stereochemistry using NOESY .
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
    • Refinement : SHELXL (via SHELX suite) refines anisotropic displacement parameters and validates hydrogen bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1) .

Q. How do solubility and stability profiles of this compound influence experimental design in aqueous and organic media?

Methodological Answer:

  • Solubility :
    • Aqueous : Limited solubility in water (0.2 mg/mL at 25°C); use HCl (0.1 M) to improve ionization.
    • Organic Solvents : Highly soluble in DMSO (>50 mg/mL), making it suitable for in vitro assays .
  • Stability :
    • Store at –20°C in inert atmospheres to prevent hydrazine oxidation.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve discrepancies in proposed molecular configurations (e.g., tautomerism or stereochemical ambiguities)?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) synchrotron data to detect subtle electron density variations.
  • Software Tools :
    • SHELXD : Solve phase problems via dual-space methods.
    • ORTEP-3 : Visualize anisotropic displacement ellipsoids to distinguish tautomeric forms .
  • Validation : Apply checkCIF (via CCDC) to flag unusual bond lengths or angles, resolving stereochemical conflicts .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=8.21 Å, b=12.34 Å, c=15.67 Å
R-factor<0.05

Q. What strategies are recommended for validating the structural integrity of this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Cross-Validation :
    • DFT Calculations : Compare experimental (XRD) and computed bond lengths/angles using Gaussian08.
    • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C, ruling out hydrate/solvate formation .
  • Biological Matrices : Use LC-MS/MS with deuterated internal standards to quantify degradation products in plasma .

Q. How can researchers design experiments to elucidate the bioactivity mechanisms of this compound, given its structural similarity to known pharmacophores?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like monoamine oxidase (MAO) using the benzodioxole scaffold as a pharmacophore .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values for MAO-A/MAO-B using fluorometric assays.
    • Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., FITC conjugation) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., nitro or methoxy groups) to probe electronic effects .

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